molecular formula C12H12N2O2 B1469081 1-(1H-indole-6-carbonyl)azetidin-3-ol CAS No. 1338965-30-2

1-(1H-indole-6-carbonyl)azetidin-3-ol

Numéro de catalogue: B1469081
Numéro CAS: 1338965-30-2
Poids moléculaire: 216.24 g/mol
Clé InChI: OUQTYTNEIFJCTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1H-indole-6-carbonyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-indole-6-carbonyl)azetidin-3-ol, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is recommended:

Indole Activation : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indole scaffold, as demonstrated in the synthesis of similar triazole-linked indole derivatives . PEG-400:DMF (2:1) under nitrogen atmosphere at room temperature for 12 hours minimizes side reactions.

Azetidine Coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the azetidin-3-ol moiety. Purify via recrystallization in hot ethyl acetate (yield ~30%), with TLC (EtOAc:hexanes = 70:30, Rf ≈ 0.49) to monitor progress .

  • Yield Optimization : Increase equivalents of 4-ethynylanisole (1.2–1.5 eq) and use inert conditions to reduce oxidation byproducts.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Key peaks include δ 8.62 (indole NH), 7.71–6.60 (aromatic protons), and 4.59 ppm (azetidine CH2) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 335.1512 (FAB-HRMS) with <2 ppm error .
  • XRD/PXRD : For crystalline derivatives, compare with azetidin-3-ol HCl structures (e.g., C3H8ClNO, P21/c space group) to validate stereochemistry .

Q. What are the solubility and stability challenges for this compound in biological assays?

  • Solubility : Use DMSO (≤10% v/v) or PEG-400 for aqueous buffers. Avoid prolonged storage in polar aprotic solvents (DMF, DMSO) to prevent decomposition.
  • Stability : Store at 2–8°C under argon, as azetidine rings are prone to hydrolysis under acidic/oxidizing conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Strategy :

Core Modifications : Replace the indole-6-carbonyl group with 6-iodo or 6-methoxy derivatives to assess electronic effects on target binding .

Azetidine Substitutions : Introduce fluorinated or spirocyclic azetidine analogs (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) to enhance metabolic stability .

Assays : Use gp41 NHR coiled-coil binding assays (IC50 < 1 μM) or cytotoxicity profiling in TZM-bl cells to prioritize candidates .

Q. How should contradictory data on biological activity (e.g., IC50 variability) be resolved?

  • Contradiction Analysis Framework :

Assay Validation : Confirm reproducibility across orthogonal assays (e.g., SPR vs. cell-based fusion inhibition) .

Batch Analysis : Check purity (HPLC ≥95%) and residual solvent levels (e.g., DMF) that may interfere with readouts .

Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose inconsistencies in the gp41 hydrophobic pocket .

Q. What computational methods are effective for predicting off-target interactions?

  • In Silico Workflow :

Pharmacophore Screening : Use Schrödinger Phase to map indole/azetidine motifs against kinase or cytochrome P450 databases.

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of predicted protein-ligand complexes .

ADMET Prediction : SwissADME or pkCSM to prioritize analogs with favorable logP (1.5–3.5) and low hERG liability .

Q. How can open data practices be reconciled with proprietary constraints in collaborative studies?

  • Ethical Guidelines :

  • Data Sharing : Deposit synthetic protocols and NMR spectra in public repositories (e.g., Zenodo) under CC-BY licenses, excluding proprietary structural data .
  • Collaboration Agreements : Define IP boundaries using Material Transfer Agreements (MTAs) for shared compounds like fluorobenzo-thiazolyl derivatives .

Q. Methodological Tables

Table 1 : Key Synthetic Intermediates for Azetidine-Indole Hybrids

IntermediateSynthetic RouteYieldPurity (HPLC)Reference
3-(2-Azidoethyl)-1H-indol-5-olCuAAC with 4-ethynylanisole30%95%
Azetidin-3-ol HClHydrolysis of azetidine esters65%98%

Table 2 : Bioactivity Data for Structural Analogs

CompoundAssay TypeIC50/EC50TargetReference
6-Iodo-1H-indole-3-carbaldehydeAnticancer (HeLa)12 μMTubulin
3-Fluorobenzyl-indole-carbonitrileHIV-1 fusion inhibition0.8 μMgp41 NHR

Propriétés

Numéro CAS

1338965-30-2

Formule moléculaire

C12H12N2O2

Poids moléculaire

216.24 g/mol

Nom IUPAC

(3-hydroxyazetidin-1-yl)-(1H-indol-6-yl)methanone

InChI

InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-2-1-8-3-4-13-11(8)5-9/h1-5,10,13,15H,6-7H2

Clé InChI

OUQTYTNEIFJCTC-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O

SMILES canonique

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.